molecular formula C23H23N5O5S B2720388 N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105240-11-6

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2720388
CAS No.: 1105240-11-6
M. Wt: 481.53
InChI Key: CWTGPJVEJOUWIG-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazinone core substituted at position 7 with a furan-2-yl group, at position 2 with a pyrrolidin-1-yl moiety, and at position 5 with an acetamide-linked 3,4-dimethoxyphenyl group. Synthetic routes typically involve condensation reactions using cesium carbonate and dry DMF, followed by characterization via <sup>1</sup>H NMR, IR, and mass spectrometry [1].

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-31-15-8-7-14(12-17(15)32-2)24-18(29)13-28-22(30)20-21(19(26-28)16-6-5-11-33-16)34-23(25-20)27-9-3-4-10-27/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTGPJVEJOUWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that exhibits a unique molecular structure characterized by a thiazolo[4,5-d]pyridazin core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anticonvulsant properties.

Molecular Structure and Properties

The compound's molecular formula is C18H20N4O4SC_{18}H_{20}N_4O_4S, with a molecular weight of 396.44 g/mol. The presence of multiple functional groups such as methoxy, furan, and thiazole contributes to its diverse biological activity.

Property Value
Molecular FormulaC18H20N4O4SC_{18}H_{20}N_4O_4S
Molecular Weight396.44 g/mol
Key Functional GroupsMethoxy, Furan, Thiazole

Anticancer Activity

Recent studies have indicated that compounds with thiazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor cell growth with IC50 values often below 10 µM. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the modulation of signaling pathways like NF-κB.

Case Study:
A study evaluating similar thiazole-containing compounds demonstrated that those with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against A-431 and Jurkat cell lines. The presence of a dimethoxy group was crucial for increasing the activity of these compounds .

Antibacterial Activity

This compound has been tested for antibacterial properties. Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly influence antibacterial efficacy.

Findings:
In vitro tests have shown that thiazole derivatives can achieve minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain bacterial strains .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant potential. Compounds similar to this compound have been evaluated using the pentylenetetrazol (PTZ) model for seizures. The results indicated that specific modifications enhance anticonvulsant properties.

Example:
A derivative with a similar structure exhibited complete protection against seizures at doses that were well tolerated .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition: Interaction with enzymes involved in oxidative stress and inflammation pathways.
  • Membrane Disruption: Alteration of bacterial cell membranes leading to increased permeability and cell lysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Key analogs differ in substituents on the phenyl ring, heterocyclic cores, or side chains. Examples include:

(a) N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
  • Substituents :
    • Phenyl ring : 4-chlorophenyl (vs. 3,4-dimethoxyphenyl in the target compound).
    • Heterocycle : 4-fluorophenyl at position 7 and methyl at position 2 (vs. furan-2-yl and pyrrolidin-1-yl).
  • Methyl groups may sterically hinder interactions compared to pyrrolidine’s conformational flexibility [2].
(b) Pyrazolo[3,4-d]pyrimidine Derivatives ()
  • Core: Pyrazolo[3,4-d]pyrimidine (vs. thiazolo[4,5-d]pyridazinone).
  • Substituents : Fluorophenyl and chromen-2-yl groups (e.g., Example 83 in ).
  • Impact: Pyrimidine cores favor kinase inhibition, while thiazolo-pyridazinones may target enzymes like phosphodiesterases. Fluorine atoms improve metabolic stability but may reduce solubility [8].
(c) Triazin-2-yl and Pyrrolidinyl Derivatives ()
  • Substituents: Dimethylamino-benzylidene groups and morpholine-ethyloxy chains ().
  • Impact :
    • Basic amines (e.g., pyrrolidinyl) enhance solubility and hydrogen-bonding capacity, critical for CNS penetration.
    • Bulky substituents (e.g., trifluoromethyl in ) may improve target selectivity [6].

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs
Compound Core Structure Substituents (Positions) LogP<sup>a</sup> Solubility (µg/mL) Notable Spectral Features (NMR)
Target Compound Thiazolo[4,5-d]pyridazinone 7: Furan-2-yl; 2: Pyrrolidin-1-yl; 5: 3,4-dimethoxyphenyl 2.8 12.5 (PBS) δ 7.2–7.4 (furan H), δ 3.7–3.9 (OCH3) [3]
N-(4-Chlorophenyl)-[...]acetamide () Thiazolo[4,5-d]pyridazinone 7: 4-Fluorophenyl; 2: Methyl; 5: 4-Chlorophenyl 3.5 5.8 (PBS) δ 7.6–7.8 (Ar-H), δ 2.4 (CH3) [2]
Pyrazolo[3,4-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine 3: Fluorophenyl; 1: Chromen-2-yl 4.1 2.3 (PBS) δ 8.1–8.3 (pyrimidine H), δ 6.9–7.1 (Ar-H) [5]

<sup>a</sup> Predicted using fragment-based methods.

  • NMR Analysis :
    • The target compound’s <sup>1</sup>H NMR shows distinct methoxy signals (δ 3.7–3.9) and furan protons (δ 7.2–7.4), absent in halogenated analogs.
    • In , chemical shifts in regions A (δ 29–36) and B (δ 39–44) vary significantly between analogs, reflecting substituent-induced electronic changes [3].

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazinone core. Phosphorus pentasulfide is typically used to cyclize thioamide precursors into the thiazole ring, followed by introducing substituents like pyrrolidin-1-yl via nucleophilic substitution. The 3,4-dimethoxyphenylacetamide moiety is incorporated using acyl chloride intermediates under Schotten-Baumann conditions. Purification via column chromatography or recrystallization ensures high purity .

Q. How is structural integrity confirmed post-synthesis?

Advanced spectroscopic techniques are employed:

  • 1H/13C NMR to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve the 3D configuration, particularly for the thiazolo-pyridazine core .

Q. What preliminary biological screening methods are used?

Initial assays focus on:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines, often targeting kinases or DNA replication pathways.
  • Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .

Advanced Questions

Q. How are structure-activity relationships (SAR) systematically studied?

SAR is explored by synthesizing derivatives with modifications to:

  • The 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens).
  • The pyrrolidin-1-yl substituent (e.g., testing morpholino or piperidinyl analogs).
  • The furan-2-yl moiety (e.g., substituting with thiophene or pyridine). Biological data is analyzed using statistical models (e.g., linear regression) to correlate structural changes with activity .
DerivativeSubstituent ModificationsKey Biological Finding
Analog A4-Fluorophenyl instead of 3,4-dimethoxyphenyl2× higher COX-2 inhibition
Analog BMorpholino instead of pyrrolidin-1-ylReduced cytotoxicity in normal cells

Q. What advanced techniques resolve contradictions in biological data?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) are addressed via:

  • Orthogonal assays : Re-testing using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding.
  • Metabolic stability studies : Liver microsome assays to identify rapid degradation.
  • Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in animal models .

Q. How are computational methods applied to study its mechanism?

  • Molecular docking : Predicts binding modes to targets like kinases (e.g., EGFR) using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories (e.g., in GROMACS).
  • ADMET prediction : Tools like SwissADME evaluate absorption, metabolism, and toxicity risks .

Q. What experimental designs optimize synthetic yield and purity?

  • Design of Experiments (DoE) : Taguchi or factorial designs to optimize reaction variables (temperature, solvent ratio, catalyst loading).
  • Flow chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., thiazole cyclization) .

Methodological Challenges and Solutions

Q. How is regioselectivity ensured during thiazolo-pyridazine core formation?

  • Microwave-assisted synthesis : Enhances regioselectivity by providing uniform heating.
  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) on amines) to direct substitution .

Q. What strategies mitigate solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion .

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